

Application Note: Mass Spectrometry Analysis of Vitamin K1 and its Metabolites

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Compound of Interest

Compound Name: Vitamin K1 Hydroxide

Cat. No.: B15294104

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Introduction

Vitamin K1, also known as phyloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. The analysis of Vitamin K1 and its metabolites in biological matrices is crucial for clinical research and drug development. While the direct mass spectrometric fragmentation pattern of a specific "**Vitamin K1 Hydroxide**" is not extensively reported in scientific literature, analysis of hydroxylated metabolites is a key aspect of understanding Vitamin K1 catabolism. This application note provides a detailed protocol and data for the mass spectrometry-based analysis of Vitamin K1 and its primary metabolite, Vitamin K1 2,3-epoxide, which serves as a proxy for understanding the fragmentation behavior of modified Vitamin K1 species. The methods described are broadly applicable to the analysis of other Vitamin K1 metabolites.

The catabolism of Vitamin K1 involves ω -hydroxylation followed by β -oxidation of the phytol side chain, leading to the formation of various hydroxylated metabolites. These metabolites are then often conjugated and excreted. The analysis of these compounds typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.

Experimental Protocols

Sample Preparation: Extraction of Vitamin K1 and Metabolites from Serum/Plasma

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

Materials:

- Serum or plasma sample
- Internal Standard (IS) solution (e.g., deuterated Vitamin K1)
- Ethanol, HPLC grade
- n-Hexane, HPLC grade
- Deionized water
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Reconstitution solution (e.g., Methanol/Water 1:1, v/v)
- LC-MS vials

Procedure:

- To 500 μ L of serum or plasma in a glass tube, add 50 μ L of the internal standard solution.
- Vortex briefly to mix.
- Add 1.5 mL of cold ethanol to precipitate proteins.
- Vortex for 1 minute.
- Add 4 mL of n-hexane for liquid-liquid extraction.

- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer (n-hexane) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried extract in 200 μ L of the reconstitution solution.
- Vortex briefly and transfer the solution to an LC-MS vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 μ m)
Mobile Phase A	Water with 0.1% Formic Acid and 5mM Ammonium Formate
Mobile Phase B	Methanol with 0.1% Formic Acid
Gradient	Start with 80% B, increase to 100% B over 3 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	10 μ L

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Positive ESI or APCI
Scan Type	Multiple Reaction Monitoring (MRM)
Nebulizer Gas	Nitrogen
Drying Gas	Nitrogen
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C

Data Presentation

The fragmentation of Vitamin K1 and its epoxide metabolite typically involves the cleavage of the phytol side chain from the naphthoquinone ring. The characteristic product ion for Vitamin

K1 is often observed at m/z 187, corresponding to the protonated naphthoquinone ring after the loss of the side chain.

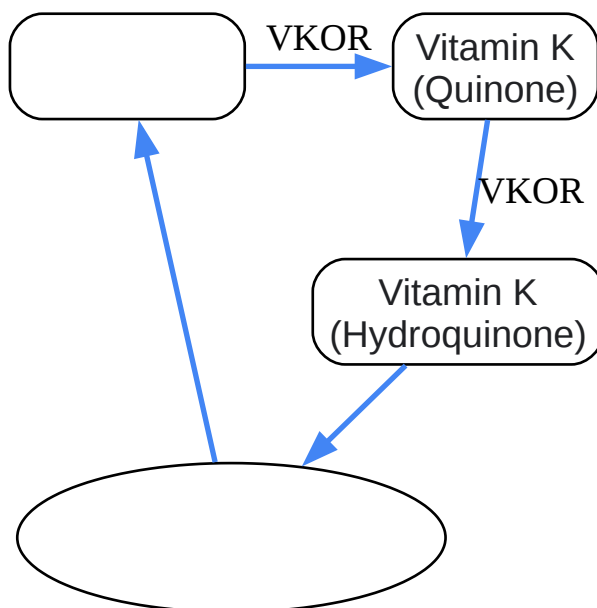
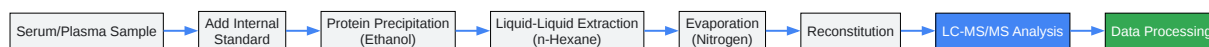
Table 1: MRM Transitions and Collision Energies for Vitamin K1 and Metabolites

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Vitamin K1 (Phylloquinone)	451.4	187.1	35
Vitamin K1 2,3- Epoxide	467.4	203.1	30
Vitamin K1-d7 (Internal Standard)	458.4	194.1	35

Note: The exact m/z values and collision energies may vary depending on the instrument and ionization source used and should be optimized accordingly.

Visualizations

Experimental Workflow



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